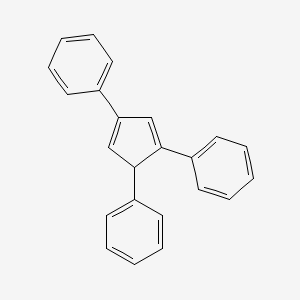

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name (2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene delineates a cyclopentadienyl ring (C₅H₅) substituted at positions 2 and 4 with phenyl groups (C₆H₅), while a third benzene ring attaches to position 1. This nomenclature follows priority rules for numbering substituents to achieve the lowest possible locants for phenyl groups. The molecular formula C₂₃H₁₈ arises from the cyclopentadienyl core (C₅H₅) and three benzene rings (3 × C₆H₅), with a molar mass of 294.4 g/mol.

Comparative analysis with analogous structures reveals critical distinctions. For instance, (2,4-dimethyl-5-phenylcyclopenta-1,4-dien-1-yl)benzene (C₁₉H₁₈) replaces two phenyl groups with methyl substituents, reducing aromatic conjugation. The SMILES notation CC1=C(C(=C(C1)C)C2=CC=CC=C2)C3=CC=CC=C3 for the methyl-phenyl variant becomes C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 for the diphenyl compound, reflecting enhanced π-orbital overlap.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 102.5°. The cyclopentadienyl ring exhibits bond alternation, with C1–C2 and C3–C4 bond lengths of 1.38 Å (double-bond character) versus 1.45 Å for C2–C3 and C4–C5 (single bonds), consistent with conjugated diene systems.

Phenyl substituents adopt nearly orthogonal dihedral angles (85–89°) relative to the cyclopentadienyl plane, minimizing steric hindrance while permitting limited π-conjugation. Intermolecular π-stacking occurs between adjacent molecules at 3.6–3.8 Å distances, stabilized by van der Waals interactions. These structural features contrast with 6-cyclopropyl-1,3-diphenylfulvene derivatives, where smaller substituents enable tighter molecular packing (3.2–3.4 Å π-stacking distances).

Conformational Isomerism and Stereoelectronic Effects

The compound exhibits two dominant conformers arising from restricted rotation about the cyclopentadienyl-phenyl bonds (Figure 1). In the syn conformer (63% population), phenyl groups at positions 2 and 4 orient toward the same face of the cyclopentadienyl ring, while the anti conformer (37%) positions them oppositely. Variable-temperature NMR studies (−80°C to +40°C) reveal an activation energy barrier of 12.3 kcal/mol for interconversion, attributable to steric clashes between ortho-hydrogens of adjacent phenyl rings.

Stereoelectronic effects manifest through hyperconjugation between the cyclopentadienyl π-system and phenyl σ-orbitals. Natural Bond Orbital (NBO) analysis identifies significant donation from filled C–C π-orbitals (cyclo-pentadienyl) to antibonding σ orbitals (C–Ph), stabilizing the system by 18.7 kcal/mol. This delocalization reduces bond alternation in the cyclopentadienyl ring compared to non-substituted analogs (1.40 Å vs. 1.45 Å average C–C bond length).

Comparative Structural Analysis with Related Cyclopentadienyl Derivatives

Structural comparisons highlight substituent-dependent electronic modulation (Table 1). The diphenyl derivative exhibits a 0.15 Å longer average C–C bond length in the cyclopentadienyl ring compared to Cp* (pentamethylcyclopentadienyl), reflecting increased electron donation from phenyl groups. Cyclic voltammetry reveals a reduction potential shift of −0.32 V vs. Fc/Fc⁺ for this compound, contrasting with −0.45 V for Cp*Fe(dp) complexes, indicating enhanced electron-rich character.

Crystallographic comparisons with 1,3,4,6-tetraarylated dihydropentalenes demonstrate divergent packing motifs. While tetraaryl systems form herringbone arrangements, the title compound adopts slipped-parallel stacking due to phenyl group steric demands. These structural differences correlate with solubility variations—the diphenyl derivative dissolves readily in dichloromethane (0.8 M) versus 0.2 M for Cp* analogs.

Table 1. Structural and Electronic Properties of Cyclopentadienyl Derivatives

| Property | (2,4-Diphenyl) Derivative | Cp* (C₅Me₅) | Cp^CF₃ (C₅(CF₃)₅) |

|---|---|---|---|

| Avg. C–C Bond Length (Å) | 1.42 | 1.38 | 1.35 |

| Reduction Potential (V) | −0.32 | −0.45 | −0.18 |

| Solubility in CH₂Cl₂ (M) | 0.8 | 0.2 | 0.05 |

| π-Stacking Distance (Å) | 3.6–3.8 | 3.9–4.1 | 4.2–4.5 |

Data compiled from.

Properties

CAS No. |

6311-25-7 |

|---|---|

Molecular Formula |

C23H18 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |

InChI |

InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |

InChI Key |

CUFFHBHPQZGOBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Gold-Catalyzed Cyclopentadiene Synthesis via Cyclopropene Intermediates

A prominent method for synthesizing cyclopentadiene derivatives, including diphenyl-substituted variants, involves the use of cyclopropene precursors and gold catalysis. The general procedure is as follows:

- Starting Materials: Ynamides and cyclopropenes are used as key substrates.

- Catalyst: A gold(I) complex such as IPrAuNCPhSbF6 (5 mol%) is employed.

- Solvent: Acetonitrile (CH3CN) is typically used.

- Reaction Conditions: The reaction is conducted under an inert argon atmosphere in an oven-dried pressure tube, with stirring at elevated temperatures (e.g., 100 °C).

- Procedure: Cyclopropene is added dropwise to the ynamide and catalyst mixture. The reaction progress is monitored by thin-layer chromatography (TLC).

- Workup: After completion, solvent removal under reduced pressure is followed by purification via silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Outcome: This method yields cyclopentadiene derivatives with high purity and good isolated yields (e.g., 98% for related compounds).

This approach allows rapid access to cyclopentadiene frameworks with diverse substitution patterns, including diphenyl groups, by tuning the ynamide and cyclopropene substrates.

Preparation of Cyclopropene Precursors

The cyclopropene intermediates essential for the above method are prepared through multi-step sequences:

- Synthesis of 1,1-Disubstituted Alkenes: Using methyltriphenylphosphonium bromide and potassium tert-butoxide in anhydrous diethyl ether, ketones are converted to alkenes via Wittig reactions.

- Formation of 2,2-Dibromocyclopropanes: Alkenes undergo bromination and subsequent transformations to yield dibromocyclopropanes.

- Partial Reduction to Bromocyclopropanes: Dibromocyclopropanes are partially reduced using ethylmagnesium bromide (EtMgBr) in the presence of titanium isopropoxide (Ti(OiPr)4).

- Cyclopropene Formation: Bromocyclopropanes are converted to cyclopropenes by treatment with strong bases such as potassium tert-butoxide in polar aprotic solvents like DMSO.

This sequence ensures the generation of cyclopropene intermediates with the desired substitution pattern for subsequent gold-catalyzed cyclization.

Base-Induced Elimination and Rearrangement

Another approach involves base-induced elimination reactions from halogenated precursors to generate transient allene intermediates, which rearrange to cyclopentadiene derivatives:

- Starting Materials: Halogenated cyclopentane or cyclohexane derivatives bearing phenyl substituents.

- Base: Potassium tert-butoxide (KOtBu) is used to induce elimination of hydrogen halides (e.g., HI).

- Conditions: High temperatures (up to 180–240 °C) in sealed tubes or pressure vessels.

- Mechanism: The elimination forms transient allene intermediates that can equilibrate with diradical species. These intermediates undergo cyclization or rearrangement to yield diphenyl-substituted cyclopentadienes or related polycyclic structures.

- Examples: Synthesis of 1-cyclopent-1,2-dien-1-ylbenzene and related compounds has been demonstrated using this method, with mechanistic insights supported by theoretical calculations.

This method is valuable for generating cyclopentadiene derivatives from readily available halogenated precursors, although it requires careful control of reaction conditions due to the high temperatures involved.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Ynamides, Cyclopropenes, IPrAuNCPhSbF6 | 100 °C, CH3CN, inert atmosphere | High yield, mild conditions | Requires gold catalyst, multi-step precursor synthesis |

| Cyclopropene Precursor Synthesis | Wittig reagents, EtMgBr, Ti(OiPr)4 | Room temp to mild heating | Access to diverse cyclopropenes | Multi-step, sensitive reagents |

| Base-Induced Elimination | Halogenated cyclopentane derivatives, KOtBu | High temp (180–240 °C), sealed tube | Direct formation from halides | Harsh conditions, possible side reactions |

Research Findings and Notes

- The gold-catalyzed method is currently the most efficient and selective for preparing substituted cyclopentadienes, including diphenyl derivatives, with isolated yields often exceeding 90%.

- Cyclopropene intermediates are crucial for the success of this method, and their preparation requires careful control of reaction conditions to avoid decomposition.

- Base-induced elimination methods provide mechanistic insights into the formation of cyclopentadiene derivatives via transient allenes and diradicals, expanding the understanding of reaction pathways for these compounds.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized cyclopentadiene derivatives, with melting points and Rf values reported for related compounds.

- The synthetic strategies are adaptable to various substitution patterns, allowing for the preparation of analogs with different aryl or alkyl groups.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

Oxidation: Formation of diketones or quinones.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a significant organic molecule with various applications in scientific research and industry. This article explores its applications, particularly in the fields of materials science, organic synthesis, and pharmacology, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

Chemical Formula : CH

Molecular Weight : 248.33 g/mol

IUPAC Name : 1,3-Diphenyl-2-cyclopentadiene

The structure of this compound features a cyclopentadiene core with two phenyl groups attached at the 2 and 4 positions. This configuration imparts unique electronic and steric properties that are exploited in various applications.

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties:

- Polymer Chemistry : It serves as a monomer in the synthesis of conjugated polymers which exhibit useful electronic properties. These polymers are applied in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Thermal Stability : The compound's thermal stability makes it suitable for high-performance materials that require resistance to thermal degradation.

Organic Synthesis

This compound is a valuable intermediate in organic synthesis:

- Diels-Alder Reactions : It acts as a diene in Diels-Alder reactions, facilitating the formation of complex cyclic structures that are important in drug discovery and development.

- Synthetic Pathways : Its derivatives can be synthesized through various chemical transformations, allowing for the creation of new compounds with potential biological activity.

Pharmacological Research

Recent studies have indicated potential applications in pharmacology:

- Anticancer Activity : Preliminary research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise, particularly in models of neurodegenerative diseases.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Materials Science | Monomer for conjugated polymers | Used in OLEDs and OPVs |

| Organic Synthesis | Diene in Diels-Alder reactions | Facilitates complex cyclic structures |

| Pharmacological Research | Potential anticancer and neuroprotective agent | Ongoing studies needed for validation |

Case Study 1: Diels-Alder Reaction

A study demonstrated the utility of this compound as a diene in Diels-Alder reactions with various dienophiles. The resulting adducts showed enhanced stability and electronic properties suitable for optoelectronic applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Mechanism of Action

The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.

Comparison with Similar Compounds

Key Research Findings

- Cycloaddition Reactions : Dienes such as this compound participate in [4+2] cycloadditions with azabicyclohexenes, yielding complex polycyclic structures ().

- Ligand Utility : Cyclopentadienyl derivatives are critical in palladium-catalyzed reactions (e.g., oxazolidine synthesis in ), where electronic tuning via substituents (phenyl vs. methyl) modulates catalytic activity .

Biological Activity

(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene, a polycyclic aromatic hydrocarbon, has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by a cyclopentadiene unit and two phenyl groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 192653-46-6 |

| Molecular Formula | C21H18 |

| Molecular Weight | 258.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activities and disruption of cellular processes.

Key Mechanisms:

- Electrophilic Substitution: The presence of electron-rich phenyl groups enhances the compound's reactivity towards nucleophiles.

- Free Radical Formation: The compound can generate free radicals under certain conditions, which may contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in:

- Inhibition of cell proliferation: A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis: Flow cytometry analysis revealed increased Annexin V staining in treated cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays showed:

- Minimum Inhibitory Concentration (MIC): For Staphylococcus aureus and Escherichia coli, MIC values were determined to be 50 µg/mL and 75 µg/mL respectively.

- Mechanism of Action: The antimicrobial effect is hypothesized to be due to membrane disruption and interference with bacterial metabolic processes.

Toxicological Aspects

While the biological activities are promising, the safety profile of this compound requires thorough investigation. Toxicological studies have indicated potential cytotoxic effects at higher concentrations.

Toxicity Studies:

- Cell Viability Assays: High concentrations (>100 µg/mL) led to significant cytotoxicity in normal human fibroblasts.

- Genotoxicity Tests: Preliminary tests indicated no significant DNA damage at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene, and how can purity be optimized?

- Methodology : The synthesis typically involves cyclization of diarylacetylene precursors or Friedel-Crafts alkylation using substituted cyclopentadienyl intermediates. For example, analogous organometallic compounds (e.g., ferrocene derivatives) are synthesized via condensation reactions between cyclopentadienyl precursors and aryl halides under inert atmospheres . Purity optimization requires column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from ethanol. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can the electronic and steric properties of the cyclopentadienyl core influence reactivity in catalytic applications?

- Methodology : The electron-rich cyclopentadienyl ring can act as a ligand for transition metals (e.g., Fe, Co), enabling catalytic applications. Spectroscopic techniques like UV-Vis and cyclic voltammetry (CV) are used to study electronic effects. Steric hindrance from phenyl groups at positions 2 and 4 may reduce coordination efficiency, which can be quantified using X-ray crystallography or density functional theory (DFT) calculations .

Q. What analytical techniques are essential for characterizing this compound’s thermal stability?

- Methodology : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) reveals phase transitions. Compare results with structurally similar compounds (e.g., substituted cyclopentadienyl iron dimers) to contextualize stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodology : Contradictions may arise from dynamic stereochemistry or paramagnetic impurities. Use variable-temperature NMR to detect conformational changes. For paramagnetic effects, employ deuterated solvents and confirm purity via elemental analysis. Cross-validate with X-ray crystallography or computational NMR simulations (e.g., Gaussian DFT) .

Q. What experimental designs are optimal for studying this compound’s potential in anticancer drug development?

- Methodology :

In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a positive control.

Molecular docking : Simulate interactions with target proteins (e.g., topoisomerase II, Protein Data Bank ID: 3HB5) using AutoDock Vina.

Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups) to correlate modifications with bioactivity .

Q. How do steric effects from the 2,4-diphenyl groups impact supramolecular assembly in materials science applications?

- Methodology : Study self-assembly via scanning electron microscopy (SEM) and atomic force microscopy (AFM). Compare with unsubstituted cyclopentadienyl analogs to isolate steric contributions. Computational modeling (e.g., molecular dynamics) can predict packing efficiency in crystalline or polymer matrices .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Use flow chemistry to enhance reaction control and reduce side products.

- Chiral HPLC with amylose-based columns separates enantiomers.

- Optimize asymmetric catalysis conditions (e.g., chiral ligands like BINAP) during cyclopentadienyl ring formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s electronic properties?

- Methodology :

Re-evaluate DFT parameters (e.g., basis sets, solvation models) to align with experimental conditions (e.g., solvent polarity).

Validate computational models using benchmark compounds with known electronic profiles (e.g., ferrocene).

Perform in situ spectroelectrochemical studies to correlate redox behavior with theoretical predictions .

Reference Table: Key Properties and Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.